Ticagrelor was developed by AstraZeneca and is classified as a reversible antagonist of the P2Y12 receptor. It is distinct from other antiplatelet agents such as clopidogrel, which is an irreversible inhibitor. Ticagrelor is marketed under the brand name Brilinta, among others, and is primarily administered orally.
The synthesis of Ticagrelor involves several key steps, typically starting from readily available chemical precursors. The synthesis can be summarized as follows:
Ticagrelor has a complex molecular structure characterized by its triazolopyrimidine core. Its chemical formula is CHFNO, with a molecular weight of approximately 322.35 g/mol.
The structural representation can be described as follows:
Ticagrelor undergoes various chemical reactions that are critical for its pharmacological activity:
The mechanism of action of Ticagrelor involves:
Relevant data indicate that Ticagrelor has a half-life of approximately 7 hours, allowing for twice-daily dosing in clinical settings.
Ticagrelor is primarily used in clinical settings for:
Ticagrelor DP1 (C₁₄H₂₄N₄O₄S, MW: 344.43 g/mol) is a primary degradation product of the antiplatelet drug ticagrelor. Its IUPAC name, (1S,2S,3R,5S)-3-[(6-amino-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, reflects its stereospecific structure with four chiral centers [4] [9]. Unlike ticagrelor’s active metabolite (AR-C124910XX), DP1 results from hydrolytic or oxidative pathways during manufacturing or storage. Its significance lies in:
Table 1: Key Characteristics of Ticagrelor DP1 vs. Related Compounds
Property | Ticagrelor DP1 | Ticagrelor (Parent) | AR-C124910XX (Active Metabolite) |
---|---|---|---|
Molecular Formula | C₁₄H₂₄N₄O₄S | C₂₃H₂₈F₂N₆O₄S | C₂₁H₂₆F₂N₆O₄S |
Molecular Weight | 344.43 g/mol | 522.57 g/mol | 504.53 g/mol |
Primary Role | Degradation marker | P2Y₁₂ inhibitor | Pharmacologically active |
Detection in Plasma | Not reported | Yes (Cₘₐₓ: 923 ng/mL) | Yes (Cₘₐₓ: 264 ng/mL) |
Ticagrelor DP1 emerged as a focal point in intellectual property (IP) strategies following ticagrelor’s 2011 FDA approval. Key developments include:
DP1’s physicochemical properties directly influence formulation design:
Table 2: Analytical Methods for Ticagrelor DP1 Detection
Method | Conditions | Detection Limit | Key Application |
---|---|---|---|
HPLC-UV | C18 column; Acetonitrile/Phosphate buffer (pH 3.0) | 0.05 μg/mL | Impurity profiling in tablets |
LC-MS/MS | ESI+ mode; m/z 345.1→227.0 | 0.01 ng/mL | Plasma metabolite studies |
Stability-Indicating | Forced degradation (acid/heat/oxidation) | 0.1% w/w | Formulation stability protocols |
Deuterated DP1 (Ticagrelor DP1-d7, C₁₄H₁₇D₇N₄O₄S, MW: 351.47 g/mol) enables precise bioanalytical quantification:
Compounds Discussed:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7